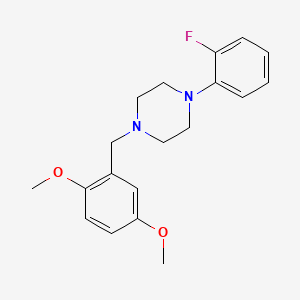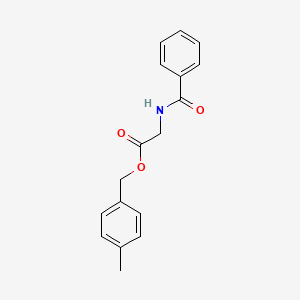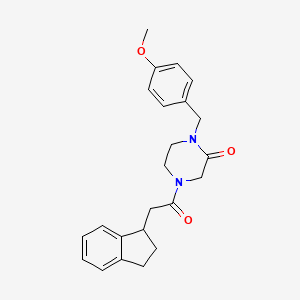
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine, also known as BMDP, is a research chemical that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity among the research community for its potential applications in scientific research. BMDP is a derivative of the well-known drug methylenedioxypyrovalerone (MDPV) and has been found to exhibit similar properties.
作用机制
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine acts as a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which results in increased dopamine signaling. 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine also has an affinity for the serotonin transporter, which means that it prevents the reuptake of serotonin by the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, which results in increased serotonin signaling.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which results in increased dopamine and serotonin signaling. 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine has also been found to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
实验室实验的优点和局限性
One advantage of using 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine in lab experiments is its potent dopamine reuptake inhibitory activity, which makes it useful in studying the role of dopamine in the brain. Another advantage is its affinity for the serotonin transporter, which makes it useful in studying the role of serotonin in the brain. One limitation of using 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine in lab experiments is its potential for abuse, which means that it must be handled with care.
未来方向
There are several future directions for research involving 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine. One direction is to study its potential therapeutic applications, particularly in the treatment of addiction and depression. Another direction is to study its potential as a tool for studying the role of dopamine and serotonin in the brain. Finally, there is a need for further research on the potential risks associated with 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine use, particularly in terms of its potential for abuse and addiction.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine involves a multi-step process that starts with the condensation of 3-methylpiperidine with 3-furoic acid. The resulting product is then reacted with paraformaldehyde to form the intermediate product, which is then reacted with 1,3-benzodioxole-5-carbaldehyde to produce 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine.
科学研究应用
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in the brain. 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine has also been found to have an affinity for the serotonin transporter, which makes it useful in studying the role of serotonin in the brain.
属性
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(10-14-3-4-16-17(9-14)24-13-23-16)6-2-7-20(12-19)18(21)15-5-8-22-11-15/h3-5,8-9,11H,2,6-7,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPDWIMEGSCGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=COC=C2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5660670.png)
![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile](/img/structure/B5660672.png)
![1-[(2-fluorophenyl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5660680.png)


![3-{2-[4-(3-methoxyphenyl)-2-methyl-3-oxo-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5660700.png)

![2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5660727.png)


![N,1,6-trimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5660738.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5660744.png)
![1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole](/img/structure/B5660754.png)
